1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 5326-76-1
Cat. No.: VC3034266
Molecular Formula: C8H10N4O2
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one - 5326-76-1](/images/structure/VC3034266.png)
Specification
CAS No. | 5326-76-1 |
---|---|
Molecular Formula | C8H10N4O2 |
Molecular Weight | 194.19 g/mol |
IUPAC Name | 1-(2-hydroxyethyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C8H10N4O2/c1-5-10-7-6(8(14)11-5)4-9-12(7)2-3-13/h4,13H,2-3H2,1H3,(H,10,11,14) |
Standard InChI Key | XVNFYIZOKKNQBU-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=NN2CCO)C(=O)N1 |
Canonical SMILES | CC1=NC2=C(C=NN2CCO)C(=O)N1 |
Introduction
Chemical Identity and Structural Properties
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a well-defined chemical entity with specific structural characteristics that determine its physical and chemical properties. The compound is identified by several standardized chemical identifiers that facilitate its recognition in scientific literature and databases.
Molecular Details and Identification
The compound has a CAS Registry Number of 5326-76-1, which serves as a unique identifier in chemical databases. Its molecular formula is C8H10N4O2, indicating the presence of 8 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. The molecular weight of the compound is 194.19 g/mol, positioning it as a relatively small molecule that may possess favorable pharmacokinetic properties for potential drug development.
The IUPAC name for this compound is 1-(2-hydroxyethyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one, which provides a systematic description of its chemical structure. For database searching and computational chemistry applications, the compound is also characterized by its Standard InChI: InChI=1S/C8H10N4O2/c1-5-10-7-6(8(14)11-5)4-9-12(7)2-3-13/h4,13H,2-3H2,1H3,(H,10,11,14) and Standard InChIKey: XVNFYIZOKKNQBU-UHFFFAOYSA-N.
Structural Characteristics
The structure of 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one consists of a fused bicyclic system incorporating a pyrazole ring and a pyrimidine ring. The compound contains several key functional groups:
-
A pyrazole ring fused to a pyrimidine ring, forming the pyrazolo[3,4-d]pyrimidine scaffold
-
A methyl group at the 6-position of the pyrimidine ring
-
A 2-hydroxyethyl substituent at the N1 position of the pyrazole ring
-
A ketone (4-one) functionality on the pyrimidine ring
These structural features contribute to the compound's chemical reactivity, solubility, and potential interactions with biological targets. The presence of the hydroxyethyl group introduces a hydrophilic element to the molecule, which can enhance water solubility and potentially facilitate hydrogen bonding with target proteins.
Biological and Pharmacological Activities
Comparative Activity Data
Table 2: Comparative Biological Activities of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
It should be noted that the specific biological activity data for 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is limited in the available literature, and the information presented for this compound is based on preliminary findings.
Research Applications and Studies
Current Research Status
Current research on pyrazolo[3,4-d]pyrimidine derivatives focuses primarily on their potential as therapeutic agents, particularly in cancer treatment. These compounds have been studied as:
-
Kinase inhibitors: Compounds from this class have been investigated as inhibitors of various kinases, including Src kinase and cyclin-dependent kinases (CDKs) .
-
Anticancer agents: Studies have evaluated the anti-proliferative activity of these compounds against different cancer cell lines, including breast cancer, hepatocellular carcinoma, and colorectal carcinoma .
-
Radiation sensitizers: Some derivatives, such as SI388, have been found to enhance cancer cell sensitivity to ionizing radiation, suggesting potential applications in combination cancer therapies .
For 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one specifically, research appears to be in the preliminary stages, with initial investigations into its potential antimicrobial activity.
Future Research Directions
Based on the current state of knowledge about 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one and related compounds, several promising directions for future research can be identified.
Knowledge Gaps and Research Opportunities
Several significant knowledge gaps exist in our understanding of 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one:
-
Comprehensive biological activity profiling: While preliminary data suggest potential antimicrobial activity, a thorough investigation of its spectrum of biological activities is warranted.
-
Detailed structure-activity relationships: Studies examining how modifications to the basic structure affect biological activity could provide valuable insights for optimizing its properties.
-
Specific mechanisms of action: The molecular targets and pathways through which this compound exerts its effects remain to be elucidated.
-
Pharmacokinetic and toxicological properties: Information on absorption, distribution, metabolism, excretion, and toxicity is essential for evaluating its potential for drug development.
Development Priorities
To advance the understanding and potential applications of 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one, several research priorities can be identified:
-
Optimization of synthetic methods: Development of efficient, scalable synthesis protocols would facilitate further research.
-
Comprehensive biological screening: Systematic evaluation against a broad panel of targets and cell lines would provide a more complete picture of its biological activity profile.
-
Structure-activity relationship studies: Synthesis and evaluation of structural analogs would help identify the key structural features responsible for biological activity.
-
In vivo studies: Assessment of efficacy and safety in appropriate animal models would be essential for evaluating therapeutic potential.
-
Formulation development: For any identified applications, development of appropriate formulations would be necessary for effective delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume